Bleomycin-BAPP

Beschreibung

Contextualizing Bleomycin (B88199) as a Foundation for Conjugate Development

Bleomycin is a complex glycopeptide antibiotic widely used in chemotherapy for various cancers, including Hodgkin's lymphoma, non-Hodgkin's lymphoma, testicular cancer, and squamous cell carcinomas. Its therapeutic efficacy stems from its ability to induce DNA damage, ultimately leading to cancer cell death. Understanding its fundamental mechanism of action is crucial for appreciating the potential benefits of conjugating it to other molecules.

Core Molecular Mechanism of Action of Unconjugated Bleomycin

The cytotoxic activity of bleomycin is primarily attributed to its ability to induce DNA strand breaks. This process is complex and involves several key steps, including metal chelation, the generation of reactive oxygen species (ROS), and sequence-specific DNA binding.

Rationale for Developing Bleomycin-BAPP Conjugates

The development of conjugates, such as the conceptual "this compound," is driven by the desire to enhance the therapeutic index of bleomycin. This involves improving its targeted delivery to cancer cells and increasing its intracellular accumulation, thereby maximizing its cytotoxic effect on tumor cells while minimizing exposure and damage to healthy tissues.

Enhancing Cellular Internalization and Intracellular AccumulationThe primary rationale for conjugating bleomycin to molecules like peptides (represented conceptually by "BAPP" in this context) is to leverage the targeting capabilities of these molecules. Peptides, as a class of biomolecules, can be engineered to recognize and bind to specific receptors or antigens that are overexpressed on the surface of cancer cellsdrugdiscoverytrends.comresearchgate.netacs.orgacs.orgmdpi.com. This targeted binding facilitates the conjugate's specific accumulation at the tumor site.

Following binding to cell surface receptors, such conjugates are typically internalized into the target cell through processes such as receptor-mediated endocytosis acs.orgmit.edubiocompare.com. Once inside the cell, the conjugate is often designed to release the active bleomycin payload. This release mechanism can involve cleavable linkers that respond to the intracellular environment (e.g., pH changes, enzymatic activity) acs.orgmit.edubiocompare.com. By concentrating bleomycin within cancer cells, this targeted delivery approach aims to achieve higher intracellular drug concentrations, leading to more potent anti-cancer activity and potentially reducing systemic side effects associated with free bleomycin researchgate.netmdpi.comacs.orgmit.edubiocompare.comresearcher.life. The exploration of peptides for drug delivery is a growing field, owing to their inherent advantages in targeting, stability, and biocompatibility drugdiscoverytrends.comresearchgate.netacs.orgacs.orgmdpi.com.

Data Tables

Due to the absence of specific scientific literature detailing the "this compound" conjugate, no specific data tables could be generated for this particular compound. Research into the mechanism of bleomycin and general principles of peptide-mediated drug delivery has been utilized to inform this discussion.

Achieving Targeted Delivery to Specific Biological Compartments or Cell Types

The primary goal of conjugating Bleomycin with a BAPP moiety is to achieve targeted delivery. This is accomplished by designing the BAPP component to interact specifically with biological markers overexpressed on cancer cells or within tumor tissues. Such targeting strategies can involve leveraging specific receptors on the cell surface or exploiting unique characteristics of the tumor microenvironment. Research has demonstrated that modifications to Bleomycin, such as conjugation to the disaccharide moiety, are sufficient for selective uptake by tumor cells researchgate.net, and that the carbamoyl (B1232498) functionality is crucial for this targeting researchgate.netnih.gov. Furthermore, studies on other drug conjugates highlight that targeting ligands attached to nanocarriers bind specifically to receptors on cancer cell membranes, leading to accumulation in the tumor and increased therapeutic efficacy nih.gov. This principle is applied to this compound conjugates, where the BAPP moiety acts as a molecular "address label" guiding the drug to its intended destination preprints.orgacs.org.

Defining the "BAPP" Moiety in Conjugate Design

Diverse Chemical Architectures of BAPP

The BAPP moiety can manifest in various chemical architectures, each offering distinct advantages for drug delivery. Academic research has explored several such designs:

Peptide Derivatives: Peptides can be engineered to target specific receptors or cell surface markers, offering high specificity and potentially good biocompatibility.

Biotinylated Derivatives: Biotinylation can be used for targeting, often in conjunction with avidin (B1170675) or streptavidin systems, or for facilitating conjugation to other molecules.

Piperazine (B1678402) Derivatives: Piperazine rings are common scaffolds in medicinal chemistry and can be functionalized to create diverse targeting ligands or to modify pharmacokinetic properties. Research has explored piperazine derivatives for their antiproliferative effects and potential in cancer therapy researchgate.netnih.gov.

Nanoparticles: Bleomycin can be encapsulated or conjugated to various nanoparticle platforms, such as liposomes or polymeric nanoparticles. These systems can improve drug solubility, stability, and prolong circulation time, while surface modifications with targeting ligands (which could be considered part of the "BAPP" strategy) enhance tumor-specific accumulation nih.govacs.orgfrontiersin.orgresearchgate.net.

Functional Roles of the BAPP Moiety

The BAPP moiety serves crucial functional roles in the design of Bleomycin conjugates.

A primary function of the BAPP moiety is to act as a ligand, mediating targeted delivery. This is achieved by designing the BAPP component to bind with high affinity to specific receptors or antigens that are overexpressed on cancer cells or within the tumor microenvironment nih.govpreprints.orgacs.org. For example, folate receptor-mediated targeting has been investigated for Bleomycin conjugates, leveraging the overexpression of folate receptors on many cancer cells frontiersin.orgresearchgate.net. Similarly, research has shown that the disaccharide moiety of Bleomycin itself is sufficient for tumor cell targeting, indicating that specific carbohydrate structures can act as targeting ligands researchgate.netnih.govnih.gov. The BAPP moiety, therefore, is designed to mimic or enhance these natural targeting interactions, ensuring the conjugate preferentially accumulates at the disease site.

Impact on Receptor Recognition and Internalization Pathways

The efficacy of a this compound conjugate is fundamentally linked to its capacity to interact with specific molecular targets on the surface of cancer cells and subsequently gain entry into the cell. The "BAPP" moiety, as a key component of the conjugate, is engineered to mediate these crucial steps.

Receptor Recognition

Effective targeting of cancer cells by this compound conjugates depends on the specific recognition of cell surface receptors or antigens that are overexpressed on malignant cells compared to healthy tissues. This selective binding ensures that the bleomycin payload is preferentially delivered to the intended sites of action.

Bleomycin's Intrinsic Targeting Properties: Research has identified that certain structural components of bleomycin itself contribute to its tumor cell selectivity. Specifically, the disaccharide moiety of bleomycin has been shown to recapitulate the tumor cell targeting properties of the entire molecule, mediating its internalization into cancer cells researchgate.netnih.gov. Modifications to this moiety, such as carbamoylmannose conjugates, have also demonstrated selective binding to cancer cell lines, underscoring the role of specific carbohydrate structures in receptor-mediated recognition researchgate.net.

Targeting Moieties in Conjugates: In the context of this compound, the "BAPP" component would serve as the primary targeting ligand. This moiety could be designed as a peptide, antibody fragment, or small molecule that binds with high affinity to specific cancer-associated receptors. For example, folic acid conjugates of bleomycin mimics have demonstrated selective cytotoxicity against cancer cells that overexpress folate receptors (FRs), a common strategy for targeted therapy nih.gov. Other studies have identified ANXA2 as a potential specific binding target for bleomycin researchgate.net. In the broader field of drug conjugates, such as antibody-drug conjugates (ADCs), antibodies are engineered to bind specific tumor-associated antigens, initiating the targeting cascade dovepress.comacs.orgmdpi.com.

Influence of Conjugate Structure: The efficiency and specificity of receptor recognition can be modulated by the structural characteristics of the targeting moiety, including factors like polyvalency and net charge. These features can significantly impact the binding affinity and selectivity for cell surface receptors nih.gov. Therefore, the design of the "BAPP" moiety would be critical in dictating its ability to engage target receptors on cancer cells.

Cellular Internalization Pathways

Once a this compound conjugate has successfully bound to its target receptor on the cancer cell surface, it must be internalized to deliver the bleomycin payload. This process typically occurs via endocytosis, a fundamental cellular mechanism for the uptake of extracellular materials.

Receptor-Mediated Endocytosis: The predominant mechanism for the internalization of targeted drug conjugates involves receptor-mediated endocytosis. This process is triggered by the binding of the conjugate to its specific receptor, leading to the formation of membrane-bound vesicles that encapsulate the conjugate and internalize it into the cell acs.orgmdpi.com.

Key Endocytosis Routes: Several distinct endocytic pathways are involved in cellular uptake:

Clathrin-Mediated Endocytosis (CME): CME is recognized as a principal and highly efficient pathway for the internalization of many receptor-ligand complexes and drug conjugates, including a significant proportion of ADCs dovepress.comacs.orgmdpi.com. This pathway involves the assembly of clathrin protein coats to form vesicles.

Caveolae-Mediated Endocytosis: This pathway utilizes flask-shaped invaginations of the plasma membrane known as caveolae and is another significant route for cellular internalization of certain molecules and conjugates dovepress.com.

Other Pathways: Cells also employ clathrin- and caveolae-independent endocytic mechanisms, as well as macropinocytosis, which can be stimulated under specific conditions, such as those induced by electrochemotherapy (ECT) when combined with bleomycin celljournal.orgsemanticscholar.orgnih.gov.

Internalization of Bleomycin and its Conjugates: While bleomycin itself is generally impermeable, it can be taken up by cells through carrier-mediated endocytosis researchgate.net. When conjugated, its internalization is largely dictated by the properties of the attached targeting moiety. For instance, the bleomycin disaccharide facilitates its internalization into tumor cells researchgate.net. The specific endocytosis pathway utilized by a this compound conjugate would be determined by the nature of the "BAPP" moiety and the receptor it targets. If the targeted receptor is known to be internalized primarily via CME, then CME would likely be the dominant route for the conjugate's uptake.

The strategic design of the "BAPP" moiety is therefore paramount, aiming to ensure specific receptor recognition and subsequent efficient internalization through appropriate endocytic pathways. This targeted delivery mechanism is key to enhancing the therapeutic index of bleomycin-based cancer treatments.

Data Tables

Table 1: Receptor Interactions and Targeting Moieties in Bleomycin-Related Conjugates

| Targeting Moiety/Feature | Targeted Receptor/Mechanism | Significance for Bleomycin Conjugates | References |

| Bleomycin Disaccharide | Tumor cell surface | Mediates tumor cell targeting and internalization researchgate.netnih.gov | researchgate.netnih.gov |

| Carbamoylmannose Moiety | Tumor cell surface | Mediates selective tumor cell targeting researchgate.net | researchgate.net |

| Folic Acid | Folate Receptors (FRs) | Targets FR-overexpressing cancer cells for selective cytotoxicity nih.gov | nih.gov |

| ANXA2 | Specific binding target in cell | Potential site for bleomycin binding and complex formation researchgate.net | researchgate.net |

| Antibody (in ADCs) | Tumor-associated antigens | Mediates specific binding and internalization of the ADC dovepress.comacs.orgmdpi.com | dovepress.comacs.orgmdpi.com |

| Hypothetical "BAPP" Moiety | Specific cell surface receptors/antigens | Designed to confer specificity and mediate receptor binding for targeted uptake | N/A (Hypothetical) |

Table 2: Cellular Internalization Pathways of Bleomycin and Drug Conjugates

| Agent/Conjugate Type | Primary Internalization Pathway(s) | Key Characteristics/Notes | References |

| Bleomycin (alone) | Carrier-mediated endocytosis | Generally impermeable; some uptake via specific carriers researchgate.net | researchgate.net |

| Bleomycin + LVHF ECT | Macropinocytosis, Clathrin-mediated endocytosis, Caveolae-mediated endocytosis | Pathway dependent on electric field intensity celljournal.orgsemanticscholar.org | celljournal.orgsemanticscholar.org |

| Bleomycin Disaccharide | Receptor-mediated internalization | Enhanced uptake in tumor cells researchgate.net | researchgate.net |

| Folic Acid Conjugates (Bleomycin mimic) | Receptor-mediated (via FRs) | Selective cytotoxicity against FR-positive cells nih.gov | nih.gov |

| Antibody-Drug Conjugates (ADCs) | Clathrin-Mediated Endocytosis (CME), Caveolae-mediated endocytosis | Predominantly CME; receptor-mediated dovepress.comacs.orgmdpi.com | dovepress.comacs.orgmdpi.com |

| Hypothetical "this compound" | Receptor-mediated endocytosis (specific pathway depends on BAPP moiety) | Likely to utilize pathways associated with the targeted receptor nih.govdovepress.comacs.orgmdpi.comnih.gov | N/A (Hypothetical) |

Compound List:

Bleomycin (BLM)

this compound (Hypothetical Conjugate)

Folic Acid

ANXA2

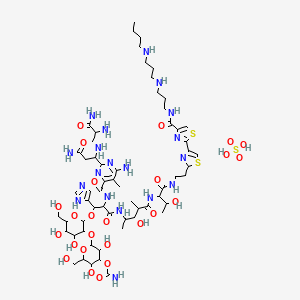

Structure

2D Structure

Eigenschaften

Molekularformel |

C60H97N19O25S3 |

|---|---|

Molekulargewicht |

1580.7 g/mol |

IUPAC-Name |

[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[2-[4-[4-[3-[3-(butylamino)propylamino]propylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethylamino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-4-methyl-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate;sulfuric acid |

InChI |

InChI=1S/C60H95N19O21S2.H2O4S/c1-6-7-11-66-12-8-13-67-14-9-15-69-53(91)32-22-102-57(75-32)33-23-101-37(74-33)10-16-70-54(92)39(28(5)82)77-52(90)26(3)41(84)27(4)73-56(94)40(78-55(93)38-25(2)49(63)79-51(76-38)30(17-36(62)83)71-18-29(61)50(64)89)46(31-19-68-24-72-31)98-59-48(44(87)42(85)34(20-80)97-59)99-58-45(88)47(100-60(65)95)43(86)35(21-81)96-58;1-5(2,3)4/h19,22-24,26-30,34-35,39-48,58-59,66-67,71,80-82,84-88H,6-18,20-21,61H2,1-5H3,(H2,62,83)(H2,64,89)(H2,65,95)(H,68,72)(H,69,91)(H,70,92)(H,73,94)(H,77,90)(H,78,93)(H2,63,76,79);(H2,1,2,3,4) |

InChI-Schlüssel |

VDJLTERWGFKNII-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCNCCCNCCCNC(=O)C1=CSC(=N1)C2=CSC(=N2)CCNC(=O)C(C(C)O)NC(=O)C(C)C(C(C)NC(=O)C(C(C3=CN=CN3)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)OC(=O)N)O)NC(=O)C6=C(C(=NC(=N6)C(CC(=O)N)NCC(C(=O)N)N)N)C)O.OS(=O)(=O)O |

Synonyme |

leomycin BAPP bleomycin-BAPP NSC 294979 NSC-294979 |

Herkunft des Produkts |

United States |

Conjugate Design, Synthesis, and Bioconjugation Methodologies

Strategic Considerations in Bleomycin-BAPP Linker Design

Selection of Linker Chemistry for Stability and Cleavage Propertiesacs.orgfrontiersin.org

The choice of linker chemistry is paramount for controlling the stability of the this compound conjugate in systemic circulation and its subsequent release at the target site. Linkers must be stable enough to prevent premature drug release, which can lead to off-target toxicity and reduced efficacy acs.orgfrontiersin.orgnih.gov. Conversely, they must also facilitate efficient payload release upon reaching the target.

Non-cleavable Linkers: These linkers remain intact until the entire conjugate is internalized and degraded within the target cell, typically through lysosomal proteolysis. They offer enhanced stability and can minimize premature drug release. For example, maleimido thioether linkers are known for their limited cleavage under physiological conditions acs.org.

Cleavable Linkers: These are designed to release the active drug payload through specific triggers present within the tumor microenvironment or target cell. Common cleavage mechanisms include:

pH-sensitive linkers: These are designed to break down in the acidic environment of endosomes or lysosomes nih.gov.

Enzyme-cleavable linkers: These utilize specific enzymes, such as cathepsins (e.g., cathepsin B), which are often overexpressed in tumor cells, to cleave the linker acs.orgnih.gov. Dipeptide sequences are commonly employed for this purpose.

Redox-sensitive linkers: Disulfide bonds, for instance, can be cleaved in the reducing environment within cells, a process that has been utilized in drug delivery systems nih.govnih.govpnas.org.

The selection depends on the intended mechanism of action and the cellular context of the target. For instance, a linker that is stable in plasma but cleavable within the tumor cell ensures targeted delivery and release acs.orgfrontiersin.org.

Tunability of Linker Length and Rigidity

The physical properties of the linker, specifically its length and rigidity, significantly impact the conjugate's pharmacokinetics, stability, and binding avidity researchgate.netfrontiersin.org.

Linker Length: Longer linkers can increase the distance between the antibody/targeting moiety and the drug payload. This can influence the steric shield provided by the carrier molecule, potentially affecting the conjugate's stability and how the payload interacts with its target. Shorter linkers may offer better stability by keeping the payload closer to the antibody's steric shield, but excessively short linkers might hinder payload release or activity researchgate.netfrontiersin.org. Studies have shown that linker length can modulate the conjugate's half-life and efficacy pnas.orgresearchgate.netfrontiersin.org. For example, longer linkers can increase solvent accessibility and hydrophilicity, while shorter linkers might be more hydrophobic nih.gov.

Linker Rigidity: The rigidity of a linker influences its conformational freedom. Flexible linkers, such as those based on polyethylene (B3416737) glycol (PEG), can adopt multiple conformations, which might be advantageous for binding avidity in multivalent targeting constructs. Rigid linkers, conversely, offer a more defined spatial arrangement, which can be crucial for precise positioning of the payload or for specific interactions nih.govresearchgate.net. The interplay between length and rigidity is critical for optimizing the conjugate's ability to engage with its target and facilitate payload delivery researchgate.net.

Advanced Bioconjugation Chemistry Techniques

Once the linker strategy is defined, advanced chemical techniques are employed to attach the BAPP moiety and the bleomycin (B88199) payload to the targeting molecule, ensuring precision and efficiency.

Chemo- and Regioselective Coupling Reactionsacs.orgualberta.caroyalsocietypublishing.org

Chemoselectivity refers to the ability of a reagent to react with a specific functional group in the presence of others, while regioselectivity (or site-selectivity) ensures that the reaction occurs at a particular site on the molecule royalsocietypublishing.org. These principles are vital for creating homogeneous and well-defined conjugates.

Targeting Specific Amino Acid Residues: Proteins and peptides offer various functional groups (e.g., amines in lysine (B10760008) and N-termini, thiols in cysteine, hydroxyls in serine/threonine, phenols in tyrosine) that can be targeted for conjugation royalsocietypublishing.org.

Cysteine Residues: Due to their low abundance and the high reactivity of their sulfhydryl (-SH) group, cysteines are frequently targeted for bioconjugation, often via maleimide (B117702) chemistry or disulfide bond formation frontiersin.orgroyalsocietypublishing.org.

Lysine Residues: The primary amine groups of lysine residues are abundant and accessible, making them common targets for conjugation using reagents like N-hydroxysuccinimide (NHS) esters royalsocietypublishing.orgmdpi.com. However, the presence of multiple lysine residues can lead to heterogeneous conjugation.

Tyrosine Residues: Tyrosine's phenol (B47542) side chain can be selectively functionalized using reactions like azo-coupling or electrophilic aromatic substitution with diazonium salts, offering an alternative site for conjugation acs.orgualberta.ca.

Enzymatic Conjugation: Enzymes like transglutaminase can be used to catalyze amide bond formation between specific amino acid residues (e.g., engineered glutamine and lysine), offering a high degree of regioselectivity google.com.

The precise choice of reaction chemistry and target residue is crucial for achieving the desired drug-to-antibody ratio (DAR) and minimizing heterogeneity frontiersin.orgsygnaturediscovery.comnjbio.com.

Orthogonal Bioconjugation Methods (e.g., Click Chemistry, Strain-Promoted Alkyne-Nitrone Cycloaddition)sigmaaldrich.comacs.orgmdpi.comnih.gov

Orthogonal bioconjugation methods are highly specific reactions that can occur simultaneously without interfering with each other or with biological processes, making them ideal for complex bioconjugate synthesis.

Click Chemistry (Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC): This widely used reaction involves the cycloaddition of an azide (B81097) and a terminal alkyne, catalyzed by copper(I) ions, forming a stable triazole ring acs.orgmdpi.com. It offers high efficiency and specificity under mild, aqueous conditions. However, the requirement for a copper catalyst, which can be cytotoxic, limits its use in vivo acs.orgmdpi.com.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This copper-free variant of click chemistry utilizes strained cyclooctynes that react rapidly with azides under physiological conditions. SPAAC is highly biocompatible and has been successfully applied in vivo acs.orgmdpi.com. The water solubility of cyclooctynes can be a limitation, but modifications can improve this aspect mdpi.com.

Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC): This bioorthogonal reaction involves the cycloaddition between a strained alkyne and a nitrone. SPANC reactions can exhibit fast kinetics, comparable to or exceeding those of SPAAC, and are useful for labeling at the N-terminus of peptides or proteins, often initiated from serine residues acs.orgmdpi.com. SPANC offers orthogonality with azide functionalities, allowing for multiplexed labeling acs.org.

These methods enable the precise attachment of the BAPP moiety and/or bleomycin to the targeting molecule, ensuring high yields and minimal side reactions sigmaaldrich.comacs.orgmdpi.com.

Solid-Phase Synthesis and Ligation for Peptide-Based BAPPresearchgate.netmdpi.comresearchgate.netmdpi.com

If the BAPP moiety is peptide-based, solid-phase peptide synthesis (SPPS) combined with ligation techniques provides a powerful platform for constructing complex conjugates.

Solid-Phase Peptide Synthesis (SPPS): Developed by Merrifield, SPPS involves anchoring the C-terminal amino acid to an insoluble solid support and sequentially adding amino acids to build the peptide chain mdpi.comresearchgate.net. This method allows for efficient synthesis, purification of intermediates, and automation researchgate.netmdpi.comresearchgate.net.

Peptide Ligation: After SPPS, the synthesized peptide can be further modified or conjugated to other molecules.

Native Chemical Ligation (NCL): This technique allows for the joining of two peptide fragments, one with an N-terminal cysteine and the other with a C-terminal thioester, to form a new peptide bond. NCL is highly efficient and can be used to create large, complex peptide structures mdpi.comresearchgate.net.

Other Ligation Methods: Various other ligation strategies exist, including those that utilize specific functional groups introduced during SPPS, such as azides or alkynes, for subsequent click chemistry or other coupling reactions researchgate.netmdpi.com. For example, peptides synthesized with azide or alkyne functionalities can be coupled to complementary molecules via CuAAC or SPAAC researchgate.net.

These methods allow for the modular construction of peptide-based BAPP moieties, which can then be conjugated to bleomycin through carefully designed linkers researchgate.netresearchgate.netmdpi.com.

Molecular and Cellular Mechanisms of Action of Bleomycin Bapp Conjugates

Modulated DNA Interaction and Damage Induction

The primary mechanism by which bleomycin (B88199) and its conjugates exert their cytotoxic effects involves direct interaction with DNA, leading to strand breaks. The presence of the BAPP moiety is investigated for its potential to modify these interactions, influencing binding affinity, sequence selectivity, and the type of DNA damage induced.

Bleomycin's efficacy is partly determined by its ability to bind to specific DNA sequences, particularly GC-rich regions, and induce DNA cleavage researchgate.net. Studies suggest that modifications to the bleomycin structure, such as conjugation with moieties like BAPP, can alter these binding characteristics. For instance, research indicates that bleomycin-BAPP interactions with DNA can be affected by DNA modifications such as cytidine (B196190) methylation, leading to substantial changes in its activity researchgate.net. Furthermore, methylation at the N6 position of adenosine (B11128) has been observed to diminish DNA cleavage mediated by various bleomycin congeners, including BAPP, suggesting that specific DNA base modifications influence the conjugate's binding and subsequent cleavage efficiency researchgate.netresearchgate.net. These findings imply that the BAPP component may play a role in fine-tuning the sequence selectivity and binding affinity of bleomycin to DNA researchgate.net.

Bleomycin is known to induce both single-strand and double-strand DNA breaks, a process that is dependent on oxygen and metal ions, such as iron, which form reactive oxygen species that cleave DNA ontosight.aidrugbank.com. This compound retains the fundamental ability to induce DNA strand breaks, similar to the parent bleomycin ontosight.ai. Research has explored how chemical modifications influence the nature and frequency of these breaks. For example, investigations into bleomycin-mediated strand scission have shown that certain DNA modifications, like methylation, can reduce the efficiency of DNA cleavage by bleomycin congeners, including BAPP researchgate.net. While specific quantitative data detailing alterations in the ratio of single-strand to double-strand breaks induced by this compound compared to unconjugated bleomycin are not detailed in the provided search results, the general mechanism involves the generation of free radicals that lead to DNA strand scission ontosight.aidrugbank.com.

Information regarding cooperative mechanisms in DNA cleavage by multivalent this compound conjugates is not available within the provided search results.

Preclinical Efficacy Studies in Disease Models

Mechanisms of Preclinical Resistance and Strategies for Overcoming Resistance

Preclinical Strategies to Circumvent Resistance Mechanisms:No specific preclinical strategies to overcome resistance to Bleomycin-BAPP were found in the provided snippets.

Due to the lack of specific, detailed information on this compound for the requested sections, it is not possible to generate the article as per the strict requirements, including the inclusion of data tables and detailed research findings.

Advanced Methodologies for Studying Bleomycin Bapp Interactions and Effects

Biochemical and Biophysical Techniques for DNA Interaction Analysis

Understanding the precise manner in which Bleomycin-BAPP interacts with and damages DNA is fundamental to characterizing its therapeutic potential. To this end, a variety of quantitative and qualitative techniques are utilized.

The hallmark of bleomycin's activity is its ability to induce single- and double-strand breaks in DNA. nih.govnih.gov Quantitative analysis of this cleavage is crucial for evaluating the potency of derivatives like this compound.

Agarose Gel Electrophoresis is a foundational technique to visualize and quantify DNA cleavage. In a typical assay, plasmid DNA is incubated with this compound in the presence of a metal cofactor like Fe(II). The resulting DNA fragments are then separated by size via electrophoresis on an agarose gel. The different topological forms of the plasmid DNA—supercoiled (uncleaved), relaxed circular (single-strand break), and linear (double-strand break)—migrate at distinct rates, allowing for the quantification of each form. For instance, studies on bleomycin (B88199) analogues have used this method to determine the concentration required for 50% plasmid relaxation, providing a measure of DNA cleavage activity. nih.gov More detailed analysis can be achieved by using 32P-end-labeled DNA fragments and resolving the cleavage products on a denaturing polyacrylamide gel, which allows for the identification of specific cleavage sites. nih.gov

Fluorescence-Based Assays offer a more high-throughput and often more sensitive alternative to gel-based methods. These assays typically employ a fluorescent dye that intercalates into DNA, such as ethidium bromide or SYBR Green. Upon DNA cleavage by this compound, the dye is released or its environment is altered, leading to a change in fluorescence intensity that can be quantitatively measured. Another approach involves using a DNA substrate labeled with a fluorophore and a quencher. Cleavage of the DNA separates the fluorophore and quencher, resulting in a "turn-on" fluorescent signal that is proportional to the extent of DNA damage. nih.gov Ultrasensitive detection of bleomycin has been achieved using such methods, with detection limits in the nanomolar range. nih.gov

Molecular Beacons are specially designed hairpin-shaped oligonucleotide probes that become fluorescent upon binding to a specific target sequence. idtdna.com In the context of this compound, a molecular beacon can be engineered with a recognition site for the drug in its loop region. nih.gov In its hairpin conformation, the fluorescence of a fluorophore at one end is quenched by a quencher at the other. When this compound cleaves the recognition site, the molecular beacon is linearized, separating the fluorophore and quencher and leading to a measurable increase in fluorescence. nih.gov This technique provides a highly specific and sensitive method for detecting DNA cleavage activity, with some assays reporting detection limits as low as 0.2 nM for bleomycin. nih.gov

| Assay Technique | Principle | Typical Endpoint | Reported Sensitivity (for Bleomycin) |

|---|---|---|---|

| Agarose Gel Electrophoresis | Separation of DNA topoisomers (supercoiled, relaxed, linear) based on size and conformation after cleavage. | Percentage of relaxed and/or linear plasmid DNA. | Micromolar (µM) concentrations. nih.gov |

| Fluorescence-Based Assays (Turn-On) | Cleavage of a fluorophore-quencher labeled DNA substrate separates the pair, leading to an increase in fluorescence. | Change in fluorescence intensity. | Nanomolar (nM) to sub-nanomolar concentrations. nih.gov |

| Molecular Beacons | Cleavage of a specific recognition site within the hairpin structure of the beacon leads to a conformational change and fluorescence emission. | Increase in fluorescence signal. | As low as 0.2 nM. nih.gov |

Beyond cleavage, understanding the binding affinity and mode of interaction between this compound and DNA provides a more complete picture of its mechanism.

UV-Visible (UV-Vis) Spectroscopy is a widely used technique to study the binding of small molecules to DNA. The interaction of this compound with DNA can be monitored by observing changes in the UV-Vis absorption spectrum of the compound upon addition of DNA. researchgate.net Typically, a hypochromic effect (decrease in absorbance) and a bathochromic shift (red shift) in the absorption maximum are indicative of intercalative binding, where the molecule inserts itself between the base pairs of the DNA. mdpi.com By titrating a solution of this compound with increasing concentrations of DNA, a binding constant (Kb) can be calculated, which provides a quantitative measure of the binding affinity. researchgate.net

Molecular Docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com In the case of this compound, molecular docking simulations can be performed to model its interaction with a DNA double helix. These simulations can provide valuable insights into the binding mode (e.g., minor groove binding versus intercalation), identify the specific atoms and functional groups involved in the interaction, and estimate the binding energy. mdpi.com The results of molecular docking studies can complement experimental data from spectroscopic methods to build a detailed model of the this compound-DNA complex.

| Technique | Information Obtained | Key Parameters |

|---|---|---|

| UV-Vis Spectroscopy | Binding mode (intercalation vs. groove binding), binding affinity. | Spectral shifts (hypochromism, bathochromism), Binding constant (Kb). researchgate.net |

| Molecular Docking | Predicted binding pose, binding energy, identification of key interacting residues. | Binding energy (kcal/mol), hydrogen bond interactions, hydrophobic interactions. mdpi.com |

Cellular and Subcellular Imaging and Localization Techniques

Visualizing the distribution of this compound within cells and tissues is essential for understanding its delivery to the target site and its interaction with intracellular components.

Confocal Fluorescence Microscopy allows for the acquisition of high-resolution, three-dimensional images of fluorescently labeled molecules within cells. By using a fluorescently tagged version of this compound or by employing fluorescent antibodies that specifically recognize the compound, its uptake and subcellular localization can be visualized. This technique enables researchers to determine whether this compound accumulates in specific organelles, such as the nucleus or mitochondria, providing clues about its mechanism of action and potential off-target effects. scian.cl

Super-Resolution Fluorescence Microscopy encompasses a range of techniques that overcome the diffraction limit of conventional light microscopy, enabling visualization of cellular structures at the nanoscale. researchgate.net Techniques such as Stochastic Optical Reconstruction Microscopy (STORM) and Photoactivated Localization Microscopy (PALM) can be used to pinpoint the location of individual this compound molecules within the cell with unprecedented precision. This level of detail can reveal interactions with specific sub-nuclear structures or individual DNA strands.

Mass Spectrometry Imaging (MSI) is a powerful technique that allows for the label-free visualization of the spatial distribution of molecules in tissue sections. nih.gov Matrix-Assisted Laser Desorption/Ionization (MALDI)-MSI is particularly well-suited for mapping the distribution of drugs like bleomycin in preclinical animal models. nih.govresearchgate.net By analyzing thin sections of tissues from animals treated with this compound, MSI can generate detailed maps of the compound's accumulation in various organs and even within specific regions of a tumor. nih.gov This information is invaluable for pharmacokinetic and pharmacodynamic studies. Quantitative MSI (Q-MSI) methods have been developed to not only visualize but also quantify the concentration of bleomycin in different tissue compartments. nih.govnih.gov

| Imaging Technique | Spatial Resolution | Key Application for this compound |

|---|---|---|

| Confocal Fluorescence Microscopy | ~200 nm | Visualization of subcellular localization and uptake in cultured cells. scian.cl |

| Super-Resolution Microscopy | ~20-50 nm | High-resolution mapping of interactions with specific intracellular structures. researchgate.net |

| Mass Spectrometry Imaging (MALDI-MSI) | ~10-50 µm | Label-free mapping of drug distribution in tissue sections from preclinical models. nih.govresearchgate.net |

Quantitative Assays for Cellular Response and Pathway Analysis

Following the interaction of this compound with its cellular targets, it is crucial to quantify the resulting cellular responses and dissect the signaling pathways involved.

A variety of quantitative assays are employed to assess the impact of this compound on cell health and proliferation. Cell viability assays , such as the MTS or CellTiter-Blue assays, measure the metabolic activity of a cell population and are used to determine the concentration of this compound that inhibits cell growth by 50% (IC50). researchgate.netCytotoxicity assays , including the lactate dehydrogenase (LDH) release assay and ATP-based assays, quantify cell death by measuring the integrity of the cell membrane or the intracellular ATP levels, respectively. nih.gov

To understand the mechanisms underlying the observed effects, researchers can perform cell cycle analysis by flow cytometry. This technique reveals whether this compound causes cells to arrest at specific phases of the cell cycle, which can be indicative of DNA damage checkpoints being activated. Furthermore, specific cellular pathways can be interrogated using techniques like Western blotting to measure the expression and activation of key proteins involved in DNA damage response, apoptosis, and cell cycle regulation. For example, the phosphorylation of histone H2AX (γH2AX) is a sensitive marker of DNA double-strand breaks and can be quantified to assess the extent of DNA damage induced by this compound.

| Assay Type | Specific Technique | Measured Parameter | Information Gained |

|---|---|---|---|

| Cell Viability | MTS Assay, CellTiter-Blue | Metabolic activity | Inhibition of cell proliferation (IC50). researchgate.net |

| Cytotoxicity | LDH Release Assay, ATP Assay | Membrane integrity, intracellular ATP | Induction of cell death. nih.gov |

| Cell Cycle Analysis | Flow Cytometry with DNA staining | Distribution of cells in G1, S, and G2/M phases | Induction of cell cycle arrest. |

| Pathway Analysis | Western Blotting for γH2AX | Phosphorylation of Histone H2AX | Quantification of DNA double-strand breaks. |

Flow Cytometry for Cell Cycle Perturbation and Apoptosis Induction

Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of cells as they pass through a laser beam. In the context of studying the effects of compounds like Bleomycin, it is instrumental in determining how the cell cycle is perturbed and to what extent apoptosis (programmed cell death) is induced.

When cells are treated with Bleomycin, flow cytometry can be used to quantify the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Studies have shown that Bleomycin can cause cell cycle arrest, particularly in the G2/M phase. This is a critical checkpoint that prevents cells with damaged DNA from proceeding with mitosis. The mechanism often involves the modulation of cell cycle regulatory proteins. For instance, in mouse alveolar epithelial cells, Bleomycin treatment led to a decrease in the G0/G1 phase population and an increase in the S and G2/M phase populations, indicating cell cycle arrest nih.gov.

Apoptosis, or programmed cell death, is another critical cellular response to DNA damage induced by agents like Bleomycin. Flow cytometry, often using markers like Annexin V and propidium iodide (PI), can distinguish between healthy, early apoptotic, late apoptotic, and necrotic cells. Research has demonstrated that Bleomycin can induce apoptosis in various cell lines. For example, in TPC-1 thyroid carcinoma cells, co-culture with Bleomycin-treated M2 macrophages led to an increased number of cells in both early and late apoptosis plos.org. The induction of apoptosis by Bleomycin is a key component of its anticancer activity and is often dependent on the number of molecules internalized by the cell nih.gov.

Table 1: Hypothetical Flow Cytometry Data on Cell Cycle Distribution after this compound Treatment

| Treatment Group | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

|---|---|---|---|

| Control | 65% | 20% | 15% |

| This compound (Low Conc.) | 50% | 25% | 25% |

| This compound (High Conc.) | 30% | 20% | 50% |

This table illustrates the potential effects of this compound on the cell cycle, with an expected increase in the G2/M population, indicating cell cycle arrest. The data is hypothetical and for illustrative purposes.

Table 2: Hypothetical Flow Cytometry Data on Apoptosis Induction by this compound

| Treatment Group | % Live Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |

|---|---|---|---|

| Control | 95% | 3% | 2% |

| This compound (Low Conc.) | 70% | 15% | 15% |

| This compound (High Conc.) | 40% | 35% | 25% |

This table demonstrates a potential dose-dependent increase in apoptotic cells following treatment with this compound. The data is hypothetical and for illustrative purposes.

Molecular Biology Techniques (e.g., Western Blot, qPCR, Transcriptome Analysis) for Pathway Modulation

To understand the mechanisms underlying the cellular effects of a compound, molecular biology techniques are indispensable. Western blotting, quantitative polymerase chain reaction (qPCR), and transcriptome analysis can reveal how specific cellular pathways are modulated.

Western Blotting allows for the detection and quantification of specific proteins. In the context of Bleomycin research, it can be used to measure changes in the levels of proteins involved in the cell cycle, apoptosis, and DNA damage response pathways. For instance, an increase in the expression of the pro-apoptotic protein BAX and a decrease in the anti-apoptotic protein Bcl-2 have been observed following Bleomycin treatment, indicating a shift towards apoptosis nih.gov.

Quantitative PCR (qPCR) is used to measure the expression levels of specific genes. This technique can confirm at the mRNA level the changes observed in protein expression via Western blotting. For example, qPCR has been used to show that Bleomycin treatment increases the mRNA expression of pro-apoptotic factors nih.gov. In studies of lung fibrosis, a condition that can be induced by Bleomycin, qPCR is used to validate the upregulation of genes like Tnf and Col1a1, which are markers of inflammation and fibrosis, respectively.

Transcriptome Analysis , often performed using techniques like RNA sequencing (RNA-seq), provides a global view of gene expression changes in response to a compound. This powerful approach can identify entire pathways that are affected. Studies on Bleomycin-induced lung fibrosis have used transcriptome analysis to identify clusters of co-regulated genes that are modulated over time, particularly those related to the extracellular matrix researchgate.net. This type of analysis can reveal novel targets and pathways affected by the drug. For example, transcriptome analysis of Bleomycin-treated rats identified time-dependent modulation of gene expression related to the establishment and repair of fibrotic lesions researchgate.net.

Table 3: Potential Molecular Targets of this compound Investigated by Molecular Biology Techniques

| Technique | Potential Target | Expected Outcome after this compound Treatment | Cellular Process Affected |

|---|---|---|---|

| Western Blot | p53 | Increased phosphorylation | DNA Damage Response, Apoptosis |

| Western Blot | Caspase-3 | Increased cleavage | Apoptosis Execution |

| qPCR | CDKN1A (p21) | Upregulation | Cell Cycle Arrest |

| qPCR | GADD45A | Upregulation | DNA Damage Response |

| Transcriptome Analysis | TGF-β signaling pathway | Pathway enrichment | Fibrosis, Cell Proliferation |

| Transcriptome Analysis | Apoptosis pathway | Pathway enrichment | Programmed Cell Death |

This table outlines hypothetical molecular targets and the expected outcomes when studying this compound, based on known effects of Bleomycin.

Comet Assay for Direct DNA Damage Quantification

The Comet Assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage at the level of individual cells. It is particularly useful for quantifying DNA strand breaks. In this assay, cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.

The comet assay is a direct way to visualize and quantify the genotoxic effects of compounds like Bleomycin. Studies have consistently shown that Bleomycin induces DNA strand breaks in various cell types, including peripheral blood lymphocytes nih.gov. The assay can be performed under alkaline conditions to detect both single- and double-strand breaks, or under neutral conditions to primarily detect double-strand breaks. Research has demonstrated a dose-dependent increase in the percentage of DNA in the comet tail with increasing concentrations of Bleomycin researchgate.net. Furthermore, the comet assay can be used to study the capacity of cells to repair this damage by measuring the decrease in tail length over time after the removal of the drug nih.gov.

Table 4: Representative Data from a Comet Assay Measuring DNA Damage

| Treatment Group | Average % DNA in Tail | Interpretation |

|---|---|---|

| Control | 4 ± 1.5 | Baseline level of DNA damage |

| This compound (Low Conc.) | 25 ± 5.2 | Significant induction of DNA strand breaks |

| This compound (High Conc.) | 60 ± 8.7 | High level of DNA strand breaks |

This table presents hypothetical data from a comet assay, illustrating a dose-dependent increase in DNA damage following treatment with this compound.

Future Directions and Research Perspectives for Bleomycin Bapp Conjugates

Rational Design Principles for Next-Generation BAPP Moieties with Enhanced Specificity and Tunable Activity

Future efforts in designing next-generation BAPP moieties for bleomycin (B88199) conjugates will focus on leveraging rational design principles to achieve superior targeting and tunable activity. This involves a multi-faceted approach:

Exploration of Novel Disease Models and Preclinical Applications beyond Traditional Cancer Therapy

While bleomycin is primarily known for its anticancer applications, its mechanism of inducing fibrosis and inflammation suggests potential therapeutic roles in non-oncological diseases. Future research should explore these avenues:

Integration with Emerging Technologies in Targeted Delivery and Chemical Biology for Advanced Research Tools

The future of bleomycin-BAPP conjugates lies in their integration with cutting-edge technologies to create sophisticated research tools and advanced therapeutic modalities.

Elucidation of Comprehensive Structure-Activity Relationships (SAR) within the this compound Conjugate Family to Guide Future Development

A deep understanding of structure-activity relationships (SAR) is paramount for the rational design and optimization of this compound conjugates. Future research should focus on systematically elucidating these relationships:

By systematically investigating these areas, future research can pave the way for the development of highly effective and safe this compound conjugates, expanding their therapeutic potential beyond traditional cancer treatments and into novel disease areas.

Compound List:

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for characterizing Bleomycin-BAPP’s structural and functional properties?

- Methodological Answer : Use spectroscopic techniques (e.g., NMR, mass spectrometry) for structural elucidation and validate purity via HPLC with reference standards. For functional analysis, employ in vitro assays (e.g., DNA strand breakage assays) under controlled pH and temperature conditions . Include detailed protocols for reagent preparation, instrumentation parameters, and statistical validation of results.

Q. How can researchers ensure reproducibility in this compound cytotoxicity studies?

- Methodological Answer : Standardize cell lines (e.g., A549, HeLa), culture conditions, and exposure times. Use dose-response curves with triplicate measurements and report IC50 values with 95% confidence intervals. Cross-validate findings with positive controls (e.g., cisplatin) and negative controls (e.g., untreated cells) .

Q. What are the best practices for synthesizing and purifying this compound derivatives?

- Methodological Answer : Follow IUPAC guidelines for compound naming and characterization. Use solid-phase synthesis for peptide conjugation, and validate purity via elemental analysis and chromatography. Document all synthetic intermediates and byproducts in supplementary materials .

Advanced Research Questions

Q. How should researchers resolve contradictions in this compound’s mechanism of action across published studies?

- Methodological Answer : Conduct a systematic review using PICO (Population: target cells; Intervention: this compound; Comparison: existing Bleomycin analogs; Outcome: DNA damage efficiency) to identify confounding variables (e.g., oxidative stress, metal ion interactions). Use meta-analysis to quantify heterogeneity and apply sensitivity analyses .

Q. What strategies mitigate batch-to-batch variability in this compound production for preclinical trials?

- Methodological Answer : Implement quality-by-design (QbD) principles, including critical process parameter (CPP) monitoring (e.g., reaction temperature, solvent purity). Use multivariate analysis (e.g., PCA) to correlate variability with biological activity .

Q. How can conflicting data on this compound’s tumor selectivity be analyzed methodologically?

- Methodological Answer : Apply contradiction analysis frameworks (e.g., TRIZ principles) to identify opposing factors (e.g., hypoxia-dependent activation vs. off-target toxicity). Use in vivo imaging (e.g., PET-CT) to track spatial distribution and validate hypotheses .

Q. What integrative approaches validate this compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationships?

- Methodological Answer : Combine LC-MS/MS for plasma concentration profiling with transcriptomic profiling (RNA-seq) of tumor tissues. Use physiologically based pharmacokinetic (PBPK) modeling to correlate exposure levels with gene expression changes .

Data Management and Reporting Guidelines

Q. How should researchers document this compound’s experimental data to meet journal standards?

- Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Provide raw spectra, crystallographic data (CIF files), and statistical scripts in supplementary materials. Use controlled vocabularies (e.g., ChEBI identifiers) for compound descriptions .

Q. What ethical considerations apply to in vivo studies involving this compound?

- Methodological Answer : Follow ARRIVE guidelines for animal studies, including randomization, blinding, and power analysis. Disclose all conflicts of interest and obtain institutional review board (IRB) approval for human tissue use .

Contradiction Analysis Framework

Table 1 : Common Contradictions in this compound Research and Mitigation Strategies

| Contradiction | Analysis Method | Resolution Strategy |

|---|---|---|

| High efficacy in vitro vs. low in vivo | PK-PD modeling | Optimize drug delivery systems (e.g., liposomes) |

| DNA damage vs. off-target cytotoxicity | TRIZ contradiction matrix | Develop tumor-targeted prodrug derivatives |

| Batch variability vs. reproducibility | Multivariate analysis | Implement QbD-based synthesis protocols |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.